molecular formula C19H32O2 B14560031 Methyl octadec-14-en-10-ynoate CAS No. 62204-02-8

Methyl octadec-14-en-10-ynoate

Cat. No.: B14560031
CAS No.: 62204-02-8
M. Wt: 292.5 g/mol
InChI Key: ZKIKOGSBADPVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadec-14-en-10-ynoate is an organic compound with the molecular formula C19H32O2 It is a type of fatty acid ester that contains both a double bond and a triple bond in its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-14-en-10-ynoate can be synthesized through various organic reactions. One common method involves the esterification of octadec-14-en-10-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as lipases, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-14-en-10-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo and hydroxy derivatives of this compound.

    Reduction: Methyl octadec-14-en-10-enoate or methyl octadecanoate, depending on the extent of reduction.

    Substitution: Various substituted esters, depending on the nucleophile used.

Scientific Research Applications

Methyl octadec-14-en-10-ynoate has several applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of acetylenic fatty esters and their derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for investigating the biological activity of fatty acid esters and their role in cellular processes.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism by which methyl octadec-14-en-10-ynoate exerts its effects depends on the specific context of its application. In chemical reactions, the presence of both a double bond and a triple bond in its structure allows for diverse reactivity, enabling the formation of various products. In biological systems, the compound may interact with enzymes and other molecular targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Properties

CAS No.

62204-02-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-14-en-10-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6H,3-4,7-8,11-18H2,1-2H3

InChI Key

ZKIKOGSBADPVEG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC#CCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.